
5-(4-fluorophenyl)-3-hydroxy-1-(6-methyl-2-pyridinyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
Vue d'ensemble
Description
This compound belongs to a class of molecules known for their complex synthesis and unique structural features, offering a range of chemical and physical properties. The scientific interest in such molecules stems from their potential applications in various fields, including materials science and pharmaceuticals, although this summary will exclude applications, drug use, dosage, and side effects as requested.
Synthesis Analysis
The synthesis of compounds similar to the title molecule often involves multicomponent reactions, allowing the introduction of diverse functional groups. For example, a related compound was synthesized using a straightforward multicomponent reaction involving 1-(4-fluorophenyl)-3-phenylprop-2-en-1-one, isatin, and serine, highlighting the complex synthetic routes employed for such molecules (Sharma et al., 2013).
Molecular Structure Analysis
The molecular structure of these compounds is characterized by their planarity and the presence of various functional groups contributing to their complex behavior. Crystallographic studies often reveal significant interactions, such as π-π interactions and hydrogen bonding, which stabilize their structure and affect their properties. For instance, investigations into related molecules have shown them to crystallize in specific space groups with notable intra- and intermolecular hydrogen bonds, contributing to their structural stability (J. Suresh et al., 2007).
Chemical Reactions and Properties
The chemical behavior of these compounds includes their reactivity with nucleophiles under acidic or basic conditions, demonstrating their versatile chemical properties. The reaction with various nucleophiles can lead to the synthesis of a wide array of derivatives, showcasing the compound's role as a precursor for further chemical transformations (Goto et al., 1991).
Physical Properties Analysis
The physical properties, such as solubility and melting point, are crucial for understanding the compound's behavior in different environments. These properties are influenced by the molecule's structural features, including its planarity and the nature of its functional groups. Studies on related molecules provide insights into how structural variations can affect physical properties, including solvatochromic behavior and crystal luster, indicative of their complex intermolecular interactions and potential for applications in materials science (Ogura et al., 2006).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, are significantly influenced by the molecular structure. The presence of fluorophenyl groups and other substituents plays a crucial role in determining the compound's reactivity towards various chemical agents, offering a pathway to synthesize a wide range of derivatives with potential biological activities. The interaction of the compound with different chemical reagents under various conditions highlights its chemical versatility and the potential for creating compounds with desired properties (Veeranna et al., 2022).
Propriétés
IUPAC Name |
2-(4-fluorophenyl)-4-hydroxy-1-(6-methylpyridin-2-yl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN2O3S/c1-12-4-2-6-16(23-12)24-18(13-7-9-14(22)10-8-13)17(20(26)21(24)27)19(25)15-5-3-11-28-15/h2-11,18,26H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUDBLPJQNFDYPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



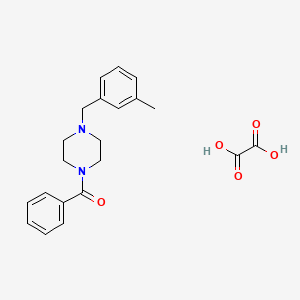
![2-{[4-allyl-5-(diphenylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B4014298.png)
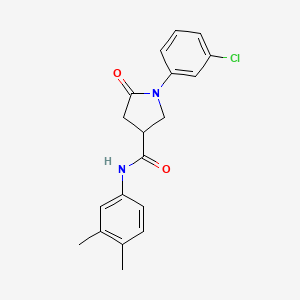
![2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}-1H-benzimidazole](/img/structure/B4014307.png)


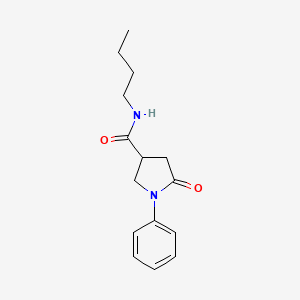
![5-bromo-N-[2-(4-morpholinyl)ethyl]nicotinamide hydrochloride](/img/structure/B4014329.png)
![ethyl 4-[({[5-(3-chloro-1-benzothien-2-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]benzoate](/img/structure/B4014337.png)
![methyl [6-bromo-2-(4-methoxyphenyl)-4-phenyl-3(4H)-quinazolinyl]acetate](/img/structure/B4014345.png)
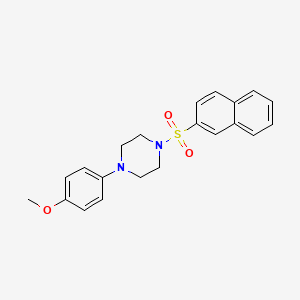
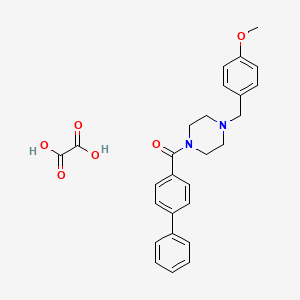
![N-(4-acetylphenyl)-2-({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)butanamide](/img/structure/B4014373.png)
